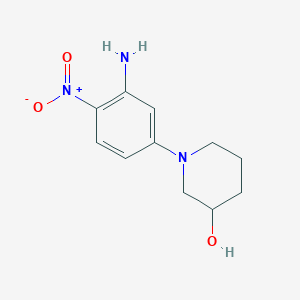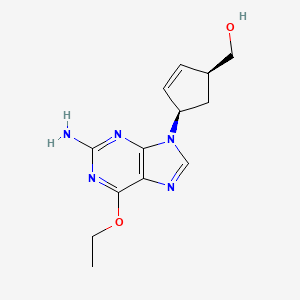
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFN2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorotoluene to introduce the nitro group. This is followed by the conversion of the methyl group to a cyanide group through a series of reactions, including oxidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: 2-Chloro-4-fluoro-5-nitrobenzylamine.
Oxidation: 2-Chloro-4-fluoro-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanide group can also participate in nucleophilic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
- 2-Chloro-4-fluoro-5-nitrobenzylamine
Uniqueness
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is unique due to the presence of both electron-withdrawing groups (nitro, cyanide) and halogens (chlorine, fluorine) on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H4ClFN2O2 |
|---|---|
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 |
Clave InChI |
QSDIEVBWVLFTPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 4-[5-methyl-2-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-nitroanilino]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8507118.png)









![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)



